Cas no 2138211-39-7 (4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine)

4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine
- EN300-1124760
- 2138211-39-7
-
- インチ: 1S/C16H22FNO/c1-16(18(2)3)7-5-12(6-8-16)13-9-14(17)11-15(10-13)19-4/h5,9-11H,6-8H2,1-4H3
- InChIKey: KJMHSLJSJDUUNZ-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=C(C=1)C1=CCC(C)(CC1)N(C)C)OC
計算された属性
- せいみつぶんしりょう: 263.16854249g/mol
- どういたいしつりょう: 263.16854249g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 12.5Ų
4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1124760-0.5g |
4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine |
2138211-39-7 | 95% | 0.5g |
$2475.0 | 2023-10-26 | |
Enamine | EN300-1124760-0.1g |
4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine |
2138211-39-7 | 95% | 0.1g |
$2268.0 | 2023-10-26 | |
Enamine | EN300-1124760-2.5g |
4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine |
2138211-39-7 | 95% | 2.5g |
$5055.0 | 2023-10-26 | |
Enamine | EN300-1124760-0.25g |
4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine |
2138211-39-7 | 95% | 0.25g |
$2372.0 | 2023-10-26 | |
Enamine | EN300-1124760-5.0g |
4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine |
2138211-39-7 | 5g |
$7479.0 | 2023-06-09 | ||
Enamine | EN300-1124760-10.0g |
4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine |
2138211-39-7 | 10g |
$11090.0 | 2023-06-09 | ||
Enamine | EN300-1124760-5g |
4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine |
2138211-39-7 | 95% | 5g |
$7479.0 | 2023-10-26 | |
Enamine | EN300-1124760-10g |
4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine |
2138211-39-7 | 95% | 10g |
$11090.0 | 2023-10-26 | |
Enamine | EN300-1124760-0.05g |
4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine |
2138211-39-7 | 95% | 0.05g |
$2166.0 | 2023-10-26 | |
Enamine | EN300-1124760-1.0g |
4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine |
2138211-39-7 | 1g |
$2578.0 | 2023-06-09 |
4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amineに関する追加情報
4-(3-Fluoro-5-Methoxyphenyl)-N,N,1-TriMethylCycloHex-3-en-1-Amine: A Comprehensive Overview
The compound with CAS No. 2138211-39-7, commonly referred to as 4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine, is a highly specialized organic molecule with a complex structure and diverse applications. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and material science due to its unique properties and potential for innovation. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements related to this compound.
Structural Analysis and Key Features
The molecular structure of 4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine is characterized by a cyclohexene ring substituted with a fluorophenyl group at the 4-position and an N,N-dimethylamino group at the 1-position. The presence of a methoxy group at the 5-position of the phenyl ring introduces additional electronic effects, enhancing the compound's reactivity and stability. The cyclohexene ring's double bond contributes to the molecule's rigidity and aromaticity, making it suitable for various chemical transformations.
Recent studies have highlighted the importance of this compound's stereochemistry in determining its biological activity. Researchers have employed advanced computational methods, such as density functional theory (DFT), to analyze the molecule's electronic structure and predict its reactivity under different conditions. These insights have paved the way for more efficient synthesis routes and tailored applications.
Synthesis and Chemical Modifications
The synthesis of 4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include Friedel-Crafts alkylation for introducing substituents onto the aromatic ring and subsequent amine alkylation to form the N,N-dimethylamino group. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are highly valuable in pharmaceutical research.
Moreover, researchers have explored alternative routes using microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and reduce environmental impact. These methods not only accelerate the production process but also minimize byproduct formation, aligning with green chemistry principles.
Applications in Pharmacology and Biotechnology
One of the most promising applications of 4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine lies in its potential as a lead compound for drug discovery. Its unique combination of electronic effects and steric hindrance makes it an ideal candidate for targeting specific biological pathways. For instance, recent studies have demonstrated its ability to modulate G-protein coupled receptors (GPCRs), which are critical in various physiological processes.
In addition to pharmacological applications, this compound has shown potential in biotechnology as a chiral catalyst for asymmetric induction in organic reactions. Its ability to stabilize transition states through hydrogen bonding and π-interactions has been leveraged in enantioselective syntheses of complex molecules.
Environmental Impact and Sustainability
As concerns about environmental sustainability grow, researchers are increasingly focusing on minimizing the ecological footprint of chemical compounds like 4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohex-3-en-1-amine. This includes evaluating its biodegradability under various conditions and exploring methods to recycle or repurpose waste materials generated during its production.
Pioneering studies have investigated the use of microbial degradation pathways to break down this compound into non-toxic byproducts. Furthermore, life cycle assessments (LCAs) are being conducted to optimize production processes and reduce energy consumption.
Future Directions and Research Opportunities
The future of 4-(3-fluoro-5-methoxyphenyl)-N,N,1-trimethylcyclohexenamine research is brimming with possibilities. Emerging technologies such as artificial intelligence (AI) are being integrated into drug design pipelines to predict optimal substituent patterns for enhanced bioavailability and efficacy. Additionally, advancements in nanotechnology may enable the development of delivery systems that improve drug targeting while reducing side effects.
Collaborative efforts between academia and industry are also fostering innovation in this field. By pooling resources and expertise, researchers can address challenges related to scalability, cost-effectiveness, and regulatory compliance more effectively.
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